Superior Antileishmanial Potency of Thieno[2,3-c]pyridine Scaffold Compared to Thieno[2,3-b]pyridine
Thieno[2,3-c]pyridine derivatives demonstrate superior activity against Leishmania amazonensis, L. braziliensis, and L. infantum compared to thieno[2,3-b]pyridine analogs [1]. While N-Boc-thieno[2,3-b]pyridines (1a–f) were inactive across all tested strains, N-Boc-thieno[2,3-c]pyridines with N6-substitution (2b, 2c, 2f, 2g) exhibited IC50 values <10 µM against promastigotes [2]. Further optimization yielded N-benzyl-thieno[2,3-c]pyridine 3f with IC50 values of 0.83–1.13 µM against amastigotes, comparable to amphotericin B but with a 250-fold higher selectivity index [3].
| Evidence Dimension | Antileishmanial activity |
|---|---|
| Target Compound Data | Thieno[2,3-c]pyridine derivatives (N6-substituted) IC50 <10 µM; N-benzyl analog 3f IC50 0.83–1.13 µM |
| Comparator Or Baseline | Thieno[2,3-b]pyridine derivatives (1a–f) IC50 >10 µM (inactive) |
| Quantified Difference | At least 10-fold improvement in potency for [2,3-c] vs [2,3-b] regioisomer |
| Conditions | In vitro against Leishmania amazonensis, L. braziliensis, L. infantum promastigotes and intracellular amastigotes |
Why This Matters
This regioisomeric advantage provides a clear selection criterion for antileishmanial drug discovery, where the [2,3-c] core delivers measurable potency gains over the [2,3-b] alternative.
- [1] Drug design and synthesis of new N-substituted-thienopyridine based on 2-aminothiophene derivatives as antileishmanial agents. Bioorganic & Medicinal Chemistry, 2025. View Source
- [2] Drug design and synthesis of new N-substituted-thienopyridine based on 2-aminothiophene derivatives as antileishmanial agents. Bioorganic & Medicinal Chemistry, 2025. View Source
- [3] Drug design and synthesis of new N-substituted-thienopyridine based on 2-aminothiophene derivatives as antileishmanial agents. Bioorganic & Medicinal Chemistry, 2025. View Source
